D-ribulose 1,5-bisphosphate(4-)
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Overview
Description
D-ribulose 1,5-bisphosphate(4-) is tetraanion of D-ribulose 1,5-bisphosphate arising from deprotonation of all four phosphate OH groups; major species at pH 7.3. It is a conjugate base of a D-ribulose 1,5-bisphosphate.
Scientific Research Applications
Enzymatic Conversion and Mechanistic Insights
D-ribulose 1,5-bisphosphate is a key substrate in the enzymatic process catalyzed by ribulose-1,5-bisphosphate carboxylase. This enzyme converts D-ribulose 1,5-bisphosphate and CO2 into 3-phospho-D-glycerate. A significant observation is the retention of oxygen atoms at C-2 and C-3 of D-ribulose 1,5-bisphosphate, aligning with mechanistic pathways involving an enediol intermediate. This finding is crucial for understanding the enzymatic process and invalidates mechanisms suggesting covalent intermediates where oxygen at C-2 or C-3 is lost (Sue & Knowles, 1978).
Composition and Catalytic Properties
In a study on D-ribulose-1,5-bisphosphate carboxylase from Euglena gracilis, its molecular weight and composition were analyzed. The enzyme, composed of two types of subunits, displayed properties such as a specific activity for CO2 fixation and inhibitor sensitivity. This research contributes to the understanding of the enzyme's structure and its function in photosynthesis (McFadden et al., 1975).
X-ray Studies and Structural Analysis
X-ray crystallography has been utilized to study the structure of ribulose 1,5-bisphosphate carboxylase/oxygenase, especially when complexed with various compounds. Such studies provide insights into the enzyme's binding sites and active sites, offering a deeper understanding of its catalytic mechanism (Andersson et al., 1983).
Reaction Intermediates and Substrate Orientation
Investigations into the orientation of D-ribulose 1,5-bisphosphate within the active site of its carboxylase have revealed crucial details. Understanding the positioning of this substrate and its reaction intermediates has significant implications for the enzyme's mechanism and efficiency (Lorimer et al., 1989).
Inhibition Studies
Research has also focused on the inhibition of D-ribulose 1,5-bisphosphate carboxylase by various compounds. This is essential for understanding regulatory mechanisms in photosynthesis and potential avenues for enhancing photosynthetic efficiency (Whitman & Tabita, 1976).
properties
Molecular Formula |
C5H8O11P2-4 |
---|---|
Molecular Weight |
306.06 g/mol |
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/p-4/t3-,5-/m1/s1 |
InChI Key |
YAHZABJORDUQGO-NQXXGFSBSA-J |
Isomeric SMILES |
C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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